Metabolic Stability: C–P Bond vs. Phosphate Esters
The phosphonate moiety in Dimethyl (3-aminophenyl)phosphonate provides a distinct advantage over phosphate esters. The defining C–P bond resists hydrolytic cleavage by enzymes involved in phosphate metabolism, a feature not found in P–O–C linked phosphate esters [1]. This is supported by environmental degradation studies that found even under optimized hydrolytic conditions with divalent cations, N-containing phosphonates exhibited a maximum hydrolysis rate of only up to 1% phosphonate-P converted to inorganic phosphate per day [2]. In contrast, phosphate esters are readily hydrolyzed by ubiquitous esterases and phosphatases [1].
| Evidence Dimension | Hydrolytic Stability (C–P vs P–O–C linkage) |
|---|---|
| Target Compound Data | Hydrolytically stable C–P bond |
| Comparator Or Baseline | Phosphate esters (e.g., O-phosphate) |
| Quantified Difference | Phosphonate C–P bond resists enzymatic cleavage; hydrolysis rate of ≤1% per day under accelerated conditions for N-containing phosphonates. |
| Conditions | Biological environment (enzyme resistance) [1] and accelerated hydrolysis test with divalent cations [2]. |
Why This Matters
This metabolic stability is critical for applications where a long half-life is required, such as in biological probes or stable prodrug moieties, and directly informs procurement for medicinal chemistry programs targeting long-acting agents.
- [1] Horsman, G. P., & Zechel, D. L. (2017). Phosphonate Biochemistry. Chemical Reviews, 117(8), 5704-5783. View Source
- [2] Schowanek, D., & Verstraete, W. (1991). Hydrolysis and free radical mediated degradation of phosphonates. Journal of Environmental Quality, 20(4), 769-776. View Source
